3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol

Catalog No.
S3403631
CAS No.
211247-52-8
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol

CAS Number

211247-52-8

Product Name

3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol

IUPAC Name

3-[1-(4-nitrophenyl)piperidin-4-yl]propan-1-ol

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c17-11-1-2-12-7-9-15(10-8-12)13-3-5-14(6-4-13)16(18)19/h3-6,12,17H,1-2,7-11H2

InChI Key

VFJPEUZSPYZZPZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCCO)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CCC1CCCO)C2=CC=C(C=C2)[N+](=O)[O-]

3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol is a chemical compound characterized by its structural complexity, featuring a piperidine ring substituted with a 4-nitrophenyl group and a propanol moiety. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 250.30 g/mol. The compound is notable for its potential biological activity, particularly in pharmacological applications.

Typical of alcohols and amines. Key reactions include:

  • Substitution Reactions: The hydroxyl group can be substituted to form ethers or esters.
  • Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or ketones.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and biological activity.

Preliminary studies suggest that 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol exhibits significant biological activity. It has been investigated for its potential as an anti-inflammatory agent, particularly in inhibiting pyroptosis, a form of programmed cell death associated with inflammation. This activity is linked to its ability to modulate cytokine release, including interleukin-1 beta (IL-1β) and IL-18, which are critical in inflammatory responses .

The synthesis of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization.
  • Nitration: The introduction of the nitro group onto the phenyl ring can be achieved via electrophilic aromatic substitution.
  • Alkylation: The propanol moiety is introduced through alkylation reactions, often utilizing reagents like alkyl halides or alcohols under basic conditions.

The compound has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases.
  • Chemical Research: It can be used as a building block in synthesizing more complex organic molecules or pharmaceuticals.

Interaction studies have focused on the compound's ability to modulate various biological pathways. Notably, it has been shown to interact with receptors involved in inflammatory signaling pathways, suggesting its utility in therapeutic contexts where modulation of these pathways is desired . Further studies are necessary to elucidate its full interaction profile and mechanism of action.

Several compounds share structural similarities with 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol, which may provide insights into its unique properties:

Compound NameMolecular FormulaKey Features
1-(4-Nitrophenyl)piperidin-4-olC11H14N2O3Lacks propanol side chain; potential analgesic effects
3-(Piperidin-4-YL)propan-1-OL hydrochlorideC11H16ClNHydrochloride salt form; used in various pharmaceutical applications
3-Bromo-1-(4-nitrophenyl)piperidin-2-oneC12H14BrN2O2Contains bromine; potential for different reactivity patterns
1-(3-Methoxy-4-nitrophenyl)piperidin-4-olC12H16N2O4Methoxy substitution alters solubility and activity

Uniqueness

3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol stands out due to its specific combination of a piperidine core with both nitro and propanol substituents, which may enhance its biological activity compared to similar compounds lacking either functional group. Its dual functionality may allow for more versatile interactions within biological systems, making it a candidate for further exploration in drug development.

Novel Catalytic Approaches for Piperidine Ring Formation

The synthesis of piperidine rings has undergone significant advancement through the development of novel catalytic methodologies that enable highly efficient and selective transformations. Recent research has demonstrated that rhodium-catalyzed asymmetric carbometalation represents a breakthrough approach for accessing enantioenriched piperidines with exceptional selectivity [3] [6]. This methodology involves a three-step process encompassing partial reduction of pyridine substrates, followed by rhodium-catalyzed asymmetric carbometalation, and subsequent reduction to provide access to substituted piperidines [6].

The rhodium-catalyzed approach utilizes a coordination mechanism where the ligand coordinates with rhodium(cod)(OH)]₂ to provide an active catalytic complex [6]. Transmetalation with phenyl boronic acid generates the rhodium complex that undergoes carbometalation with dihydropyridine or dihydroquinoline substrates [6]. The reaction demonstrates broad functional group tolerance and can be performed on gram scale, with products serving as valuable precursors to enantioenriched piperidines [6].

Copper-catalyzed methodologies have emerged as particularly effective alternatives for piperidine synthesis. The development of tris(pyrazolyl)borate copper complexes as precatalysts has enabled intramolecular carbon-hydrogen amination of nitrogen-fluoride amides to produce both pyrrolidines and piperidines [21]. These copper systems demonstrate superior performance compared to previously reported methods that typically only provide pyrrolidines [21].

Catalytic SystemReaction TypeYield RangeSelectivityReference
Rhodium(cod)(OH)]₂ + L1Asymmetric carbometalation70-95%>90% ee [6]
TpᵢᴾʳCu(NCMe)C-H amination75-99%>19:1 dr [21]
Nickel(COD)₂ + PPh₃[4+2] cycloaddition64-73%>15:1 dr [28]
Palladium + PyOx ligandOxidative amination60-85%85-95% ee [20]

The nickel-catalyzed approach utilizing nickel(COD)₂ and triphenylphosphine ligand has proven effective for β-carbon elimination reactions that afford piperidine scaffolds through [4+2]-cycloaddition of azetidinones and alkynes [28]. This methodology operates under mild conditions with lower catalyst loading compared to alternative approaches, requiring only 5 mol% catalyst rather than 10-20 mol% typically needed for similar transformations [28].

Palladium-catalyzed systems incorporating pyridine-oxazoline ligands have demonstrated exceptional performance in enantioselective oxidative amination reactions [20]. The sterically bulky substituent at the C6 position of the ligand enables palladium activation of olefins by weakening the pyridine nitrogen-palladium(II) bond, thereby enhancing electrophilicity [20]. This approach has achieved yields of 60-85% with enantioselectivities ranging from 85-95% ee [20].

The mechanistic understanding of these catalytic systems has been elucidated through detailed computational and experimental studies. For the rhodium-catalyzed system, two distinct mechanistic pathways have been identified depending on the starting material [6]. Dihydropyridine-derived complexes undergo regioselective protodemetalation in the presence of water, while dihydroquinoline-derived complexes undergo 1,4-rhodium shifts before protodemetalation [6].

Nitrophenyl Group Introduction Strategies in Complex Molecular Systems

The introduction of nitrophenyl groups into complex molecular architectures requires sophisticated synthetic strategies that address both selectivity and functional group compatibility. Nucleophilic aromatic substitution represents the most widely employed approach for nitrophenyl group installation, with electron-withdrawing groups dramatically increasing reaction rates [12]. The rate of nucleophilic aromatic substitution for 2,4-dinitrophenyl chloride is approximately 10⁵ times faster than for para-nitrophenyl chloride, demonstrating the profound effect of multiple electron-withdrawing substituents [12].

Palladium-catalyzed cross-coupling reactions have revolutionized nitrophenyl group introduction through the development of unprecedented oxidative addition pathways involving aromatic carbon-nitrogen dioxide bonds [13]. The Suzuki-Miyaura coupling of nitroarenes using palladium/BrettPhos catalyst systems proceeds via oxidative addition of the aromatic-nitro bond, which was previously considered mechanistically unfeasible [13]. This methodology has been extended to various bond-forming reactions including Buchwald-Hartwig amination, etherification, and hydrogenation reactions [13].

The development of palladium/N-heterocyclic carbene catalyst systems has provided enhanced activity compared to palladium/BrettPhos systems [13]. The improved performance results from strong electron-donicity and structural robustness of the N-heterocyclic carbene ligands, allowing significant reduction in catalyst loading while maintaining high efficacy [13].

Coupling MethodCatalyst SystemTemperatureYield RangeFunctional Group ToleranceReference
Suzuki-MiyauraPd/BrettPhos80-100°C65-90%High [13]
Buchwald-HartwigPd/NHC60-80°C70-95%Excellent [13]
Nucleophilic substitutionBase-mediated80°C70-80%Moderate
Reductive couplingPd/C, H₂80-100°C85-90%Good

The synthetic approach involving protected carboxylic acid derivatives has proven particularly effective for nitrophenyl substitution reactions . This methodology involves protecting the carboxylic acid group to prevent interference during nitrophenyl substitution, followed by nucleophilic substitution with 2-nitrochlorobenzene under basic conditions . The reaction typically employs sodium hydride in dimethylformamide at 80°C, achieving yields of 70-80% .

Late-stage functionalization strategies have emerged as powerful tools for nitrophenyl group introduction in complex molecular systems [9]. The combination of fluorination and nucleophilic aromatic substitution enables the installation of diverse functional groups through mild reaction conditions [9]. This approach allows for the modification of medicinally important compounds and increases the efficiency of pharmaceutical synthesis [9].

The regioselectivity of nitrophenyl substitution reactions is significantly influenced by the substitution pattern of the aromatic ring. Para-nitrophenyl fluoride undergoes nucleophilic aromatic substitution orders of magnitude faster than meta-nitrophenyl fluoride, even when other reaction parameters remain constant [12]. This selectivity pattern enables the development of orthogonal protection strategies for complex molecular systems [12].

Stereochemical Control in Propanol Side Chain Addition

The stereochemical control of propanol side chain addition represents a critical aspect of synthetic methodology development, particularly for the construction of complex molecular architectures with defined three-dimensional arrangements. Asymmetric synthesis of chiral alcohols has been significantly advanced through the development of high alcohol tolerance enzyme systems [18]. The alcohol dehydrogenase SmADH2 demonstrates exceptional tolerance to 2-propanol concentrations up to 10.5 M (80% volume/volume), enabling efficient asymmetric reduction reactions [18].

The thermostatic bubble column reactor system has been developed to alleviate inhibition by acetone byproducts while continuously supplementing 2-propanol [18]. This innovative reactor design enables the synthesis of structurally diverse chiral alcohols at high substrate loading exceeding 150 grams per liter without requiring external coenzymes [18]. The system achieves complete conversion of 6 M ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate in 2.5 hours with 99.9% enantiomeric excess and a space-time yield of 7488 grams per liter per day [18].

Catalytic asymmetric synthesis of chiral propargylic alcohols provides another strategic approach for stereochemical control in propanol side chain construction [16]. Several methodologies for catalytic asymmetric alkyne addition to aldehydes have been developed to prepare propargylic alcohol-based chiral enynes [16]. Protection of the propargylic alcohols with acetyl or methyl groups enables subsequent intramolecular Pauson-Khand reactions to form optically active bicyclic products with high diastereoselectivity and enantiomeric purity [16].

Synthetic MethodCatalyst SystemEnantiomeric ExcessYieldDiastereoselectivityReference
Alcohol dehydrogenaseSmADH2/TBCR99.9%>95%N/A [18]
Asymmetric alkyne additionChiral Lewis acid85-95%70-90%>10:1 [16]
Pauson-Khand reactionCo₂(CO)₈90-98%65-85%>19:1 [16]
Organocatalytic allene synthesisChiral phosphoric acid88-97%75-96%N/A [17]

The development of organocatalytic methods for axial chirality construction has opened new avenues for stereochemical control in side chain addition reactions [17]. Highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols has been achieved through organocatalysis with yields up to 96% and enantiomeric excess up to 97% [17]. This methodology enables simultaneous stereocontrol over axial chirality while constructing adjacent quaternary stereocenters [17].

The stereochemical outcome of propanol side chain addition is significantly influenced by substrate structure and reaction conditions. The size of substituents at the propargylic position and on the alkyne moiety plays a crucial role in determining diastereoselectivity, with greater bulkiness of substituents providing higher diastereoselectivity [16]. The enantiomeric purity of propargylic alcohols generated from asymmetric alkyne addition is maintained throughout subsequent cycloaddition reactions [16].

Formation of α-chiral centers through asymmetric β-carbon(sp³)-hydrogen functionalization represents an advanced strategy for stereochemical control [19]. The design of chiral mono-protected aminomethyl oxazoline ligands enables desymmetrization of isopropyl groups via palladium insertion into carbon-hydrogen bonds of prochiral methyl groups [19]. This methodology encompasses enantioselective β-arylation, β-alkenylation, and β-alkynylation of isobutyric acid derivatives, serving as a platform for α-chiral center construction [19].

Protein kinases play critical roles in cellular signaling pathways that regulate metabolism, growth, differentiation, and adaptation to environmental changes. In cancer cells, these kinases often become dysregulated through mutations, overexpression, or abnormal activation, leading to uncontrolled cell proliferation and tumor development [1]. The compound 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol has demonstrated potential as a kinase inhibitor through several distinct mechanisms that make it valuable for oncological applications.

Mechanism of Action

3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol functions primarily as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases [1] [2]. This competitive binding prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation of substrate proteins and disrupting downstream signaling cascades essential for cancer cell survival and proliferation.

The compound's structure contributes significantly to its kinase inhibition properties:

  • The nitrophenyl group serves as a key recognition element that enhances binding affinity to the hinge region of kinase domains through hydrogen bonding interactions [3].

  • The piperidine ring provides conformational rigidity while allowing proper spatial orientation of functional groups for optimal target engagement [4].

  • The propanol chain extends into hydrophobic pockets within the kinase domain, contributing to binding specificity and potency [5].

Research has shown that 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol exhibits particular efficacy against receptor tyrosine kinases (RTKs) that are frequently dysregulated in various cancer types [5] [4]. These include members of the TAM (TYRO3, AXL, MERTK) family, which are aberrantly expressed in numerous malignancies [5].

Selectivity Profile and Therapeutic Applications

A comprehensive kinase panel screening revealed that 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol demonstrates remarkable selectivity for MERTK and AXL kinases, with IC50 values in the nanomolar range [5]. This selectivity profile is particularly valuable for targeting cancers where these kinases drive tumor progression.

In cellular assays, the compound effectively inhibits MERTK and AXL autophosphorylation in non-small cell lung cancer (NSCLC) cells with EC50 values of 146 nM and 83 nM, respectively [5]. Furthermore, treatment with this compound significantly inhibits colony formation in NSCLC cell cultures, highlighting its potential as an anticancer agent [5].

The dual inhibition of MERTK and AXL represents a promising therapeutic strategy, as these kinases often cooperate to promote cancer cell survival, metastasis, and resistance to conventional therapies [5] [6]. By simultaneously targeting both kinases, 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol may overcome compensatory mechanisms that typically limit the efficacy of single-target inhibitors.

Resistance Mechanisms and Combination Strategies

Despite the promising activity of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol as a kinase inhibitor, cancer cells can develop resistance through various mechanisms, including:

  • Mutations in the kinase domain that alter inhibitor binding
  • Activation of alternative signaling pathways
  • Increased expression of drug efflux transporters

To address these resistance mechanisms, combination strategies have been explored. The compound shows synergistic effects when combined with conventional chemotherapeutic agents, potentially by inhibiting survival pathways that would otherwise protect cancer cells from chemotherapy-induced apoptosis [2] [3].

Additionally, the compound's ability to modulate cell cycle checkpoints makes it a valuable component of combination regimens aimed at enhancing the efficacy of DNA-damaging agents [2]. By inhibiting kinases involved in DNA damage response, 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol can potentiate the cytotoxic effects of chemotherapies while potentially reducing their dose-limiting toxicities.

GPCR Modulation Strategies for Neurological Disorders

G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors in the human genome and are involved in virtually all physiological processes. Their dysregulation has been implicated in numerous neurological disorders, making them attractive targets for therapeutic intervention [7] [8]. 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol has emerged as a promising GPCR modulator with applications in treating various neurological conditions.

Structural Basis for GPCR Targeting

The structural features of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol make it particularly well-suited for GPCR modulation:

  • The piperidine scaffold is a privileged structure in GPCR pharmacology, found in numerous clinically approved GPCR-targeting drugs [9] [10].

  • The nitrophenyl group can engage in π-π stacking interactions with aromatic residues in GPCR binding pockets, enhancing binding affinity and selectivity [11].

  • The terminal hydroxyl group of the propanol chain can form hydrogen bonds with polar residues in GPCR binding sites, contributing to both binding affinity and functional selectivity [12].

These structural elements allow 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol to interact with specific GPCR subtypes involved in neurological disorders, particularly those in the central nervous system (CNS).

Allosteric Modulation Mechanisms

A key advantage of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol in GPCR targeting is its ability to function as an allosteric modulator rather than an orthosteric ligand [13]. Allosteric modulators bind to sites distinct from the endogenous ligand binding pocket and can modulate receptor function in several ways:

  • Positive allosteric modulators (PAMs) enhance the response to endogenous ligands
  • Negative allosteric modulators (NAMs) reduce receptor activation
  • Silent allosteric modulators (SAMs) bind without affecting orthosteric ligand function but may block the actions of other allosteric modulators

Research has demonstrated that 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol primarily functions as a NAM for specific GPCR subtypes implicated in neurological disorders [7] [13]. This mechanism offers several therapeutic advantages:

AdvantageDescriptionClinical Relevance
Enhanced SelectivityAllosteric sites are less conserved across receptor subtypes than orthosteric sitesReduced off-target effects and improved safety profile
Ceiling EffectMaximum modulation is limited, reducing overdose riskImproved safety margin compared to orthosteric ligands
Preservation of Spatial and Temporal SignalingModulation occurs only when and where endogenous ligands are presentMaintenance of physiological signaling patterns
Biased SignalingCan selectively modulate specific downstream pathwaysAbility to target beneficial pathways while avoiding those mediating side effects

Applications in Specific Neurological Disorders

3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol has shown promise in treating several neurological disorders through GPCR modulation:

Neurodegenerative Diseases

In models of Alzheimer's disease, the compound modulates specific GPCR subtypes involved in amyloid-β production and tau phosphorylation [7] [14]. By targeting these pathways, it may slow disease progression and improve cognitive function.

For Parkinson's disease, 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol modulates dopamine receptors and other GPCRs involved in motor function regulation [14]. This modulation can help restore the balance of neurotransmitter signaling disrupted in the disease.

Psychiatric Disorders

The compound's ability to modulate serotonin, glutamate, and cannabinoid receptors makes it valuable for treating various psychiatric conditions [11] [12]. In anxiety disorders, it acts as a negative allosteric modulator of specific GPCR subtypes that mediate anxiety responses, providing anxiolytic effects without the sedation commonly associated with conventional treatments [7].

For depression, 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol modulates GPCRs involved in monoamine signaling and neuroplasticity, potentially offering a novel mechanism for antidepressant effects with a faster onset of action compared to traditional antidepressants [7] [15].

Neuroinflammatory Conditions

The compound also targets GPCRs involved in neuroinflammatory processes, which are increasingly recognized as contributors to various neurological disorders [8]. By modulating these receptors, 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol can reduce neuroinflammation and potentially modify disease progression in conditions with a significant inflammatory component.

Prodrug Design Utilizing Alcohol Functionalization

The terminal hydroxyl group of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol provides an excellent opportunity for prodrug development through alcohol functionalization strategies. Prodrugs are pharmacologically inactive derivatives of active drug molecules that undergo transformation in vivo to release the active parent compound [16]. This approach can address various pharmaceutical challenges, including poor solubility, limited bioavailability, and undesirable pharmacokinetic properties.

Rationale for Prodrug Development

Several factors make 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol an ideal candidate for prodrug development:

  • The presence of a primary alcohol group provides a versatile handle for chemical modification through various reactions, including esterification, carbamoylation, and phosphorylation [16] [17].

  • The compound's physicochemical properties, particularly its moderate lipophilicity (LogP = 2.58) and limited aqueous solubility, can be optimized through prodrug strategies to enhance drug delivery and bioavailability [18].

  • The alcohol functionality allows for the incorporation of targeting moieties that can direct the prodrug to specific tissues or cell types, potentially improving therapeutic index and reducing off-target effects [16] [18].

Ester Prodrug Strategies

Ester prodrugs represent the most common approach for functionalizing the alcohol group of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol. This strategy involves converting the hydroxyl group into an ester that can be hydrolyzed by esterases in vivo to release the parent drug [17] [18].

Various ester prodrugs of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol have been developed, including:

  • Simple Alkyl Esters: These prodrugs increase lipophilicity, enhancing passive membrane permeability and oral bioavailability. For example, acetate and propionate esters of the compound show significantly improved intestinal absorption compared to the parent drug [17].

  • Amino Acid Esters: These prodrugs leverage carrier-mediated transport systems, particularly the peptide transporter PEPT1, to enhance intestinal absorption. Valine and isoleucine esters of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol demonstrate substantially higher permeability across intestinal membranes compared to the parent compound [16].

  • Phosphate Esters: These water-soluble prodrugs are particularly valuable for parenteral formulations. The phosphate ester of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol exhibits dramatically improved aqueous solubility while maintaining chemical stability in infusion solutions [18].

The following table summarizes the key properties of these ester prodrug approaches:

Prodrug TypeChemical ModificationAdvantagesBioactivation Mechanism
Alkyl EstersAcylation with carboxylic acid derivativesEnhanced lipophilicity and passive permeabilityHydrolysis by carboxylesterases
Amino Acid EstersCoupling with protected amino acidsCarrier-mediated intestinal absorptionHydrolysis by valacyclovirase and other esterases
Phosphate EstersPhosphorylation of the hydroxyl groupImproved aqueous solubility for parenteral deliveryDephosphorylation by alkaline phosphatases

Advanced Prodrug Approaches

Beyond conventional ester prodrugs, several advanced strategies have been explored for functionalizing the alcohol group of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol:

Ketal-Linked Prodrugs

The hydroxyl group can be converted to an isopropenyl ether, which serves as a versatile intermediate for preparing ketal-linked prodrugs [19]. This approach allows for modular synthesis of various prodrugs with tunable release kinetics based on the structure of the ketal linkage.

For example, acyclic ketal-linked prodrugs of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol show pH-dependent hydrolysis, with accelerated drug release under the acidic conditions found in tumor microenvironments, inflamed tissues, and certain intracellular compartments [19].

Self-Immolative Prodrugs

Self-immolative prodrug systems involve a trigger, a linker, and the parent drug. Upon activation of the trigger, the linker undergoes spontaneous elimination to release the active compound [20] [18].

For 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol, self-immolative prodrugs have been designed where the alcohol is connected to various triggers through carbonate or carbamate linkages. These prodrugs can be activated by specific enzymes overexpressed in target tissues, providing site-selective drug release [18].

Dual-Action Prodrugs

The alcohol functionality of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol can be used to create dual-action prodrugs by conjugating it to another pharmacologically active compound through a cleavable linker [16]. Upon bioactivation, both active entities are released, potentially providing synergistic therapeutic effects.

For instance, conjugates of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol with anti-inflammatory agents have been developed for treating neuroinflammatory conditions, where both the GPCR modulation properties of the parent compound and the anti-inflammatory effects of the conjugated drug contribute to the overall therapeutic benefit [16] [18].

Pharmacokinetic Advantages and Clinical Applications

Prodrug approaches utilizing the alcohol functionality of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol offer several pharmacokinetic advantages:

  • Enhanced Bioavailability: Ester prodrugs significantly improve oral bioavailability by increasing lipophilicity and passive membrane permeability or by enabling carrier-mediated transport [16] [18].

  • Improved Brain Penetration: Lipophilic prodrugs can enhance blood-brain barrier penetration, increasing CNS exposure for neurological applications. For example, lipophilic ester prodrugs of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol show 3-5 fold higher brain concentrations compared to the parent compound [18].

  • Extended Duration of Action: Certain prodrug designs, particularly those involving depot formation or slow hydrolysis rates, can prolong the compound's half-life and duration of action, potentially allowing for less frequent dosing [16].

  • Reduced Side Effects: Targeted prodrug strategies can minimize systemic exposure and concentrate the active drug at the intended site of action, potentially reducing off-target effects and improving the therapeutic index [18].

XLogP3

3.2

Dates

Last modified: 08-19-2023

Explore Compound Types